Lipophilicity (LogP) Differentiation: Target Compound vs. Regioisomeric Analog
The lipophilicity of 3-(4-fluoro-2-methyl-benzyl)-piperidine hydrochloride, expressed as LogP, is a critical determinant of its membrane permeability and distribution. The calculated LogP for this specific compound is 3.26 . This value differentiates it from regioisomeric analogs, such as 4-(4-fluoro-2-methyl-benzyl)-piperidine hydrochloride, for which the calculated LogP is 3.36 . The 0.10 unit difference in LogP, while numerically small, can translate to measurable differences in in vitro permeability assays (e.g., PAMPA or Caco-2) and is a key parameter in structure-activity relationship (SAR) studies for optimizing central nervous system (CNS) drug candidates [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.26 |
| Comparator Or Baseline | 4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride (CAS 1171960-54-5): 3.36 |
| Quantified Difference | 0.10 log units lower |
| Conditions | In silico calculation (LogP) |
Why This Matters
LogP values inform predictions of passive membrane permeability, influencing a compound's suitability for intracellular or CNS targets and guiding early-stage screening cascade decisions.
- [1] Arnott, J.A., Planey, S.L. The influence of lipophilicity in drug discovery and design. Expert Opin Drug Discov. 2012, 7(10), 863-875. doi: 10.1517/17460441.2012.714363. View Source
